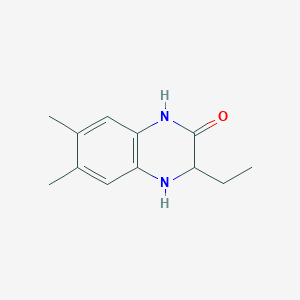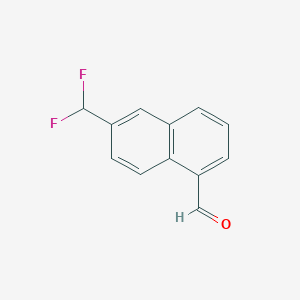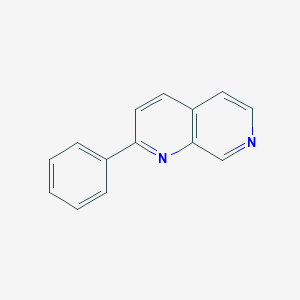
Methyl N-(1-naphthyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1-naphthyl)carbamate, also known as carbaryl, is a chemical compound belonging to the carbamate family. It is widely recognized for its use as an insecticide. This compound is a white crystalline solid with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl N-(1-naphthyl)carbamate can be synthesized through two primary methods:
Direct Reaction of Methyl Isocyanate with 1-Naphthol:
Phosgene Method:
Industrial Production Methods: The direct reaction of methyl isocyanate with 1-naphthol is often preferred for industrial production due to its cost-effectiveness and simplicity. This method was historically carried out in large-scale facilities, such as the one in Bhopal .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-(1-naphthyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce 1-naphthol and methylamine.
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions facilitate hydrolysis.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Hydrolysis: 1-Naphthol and methylamine.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N-(1-naphthyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.
Industry: Widely used as an insecticide in agriculture and pest control
Mécanisme D'action
Methyl N-(1-naphthyl)carbamate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine at synaptic junctions, causing uncontrolled nerve impulses, paralysis, and eventually death in insects .
Comparaison Avec Des Composés Similaires
- 1-Naphthyl N-methylcarbamate
- α-Naphthyl N-methylcarbamate
- 1-Naphthyl methylcarbamate
Comparison: Methyl N-(1-naphthyl)carbamate is unique due to its specific structure, which provides a balance between efficacy and safety as an insecticide. Compared to other carbamates, it has a relatively low toxicity to mammals while maintaining high insecticidal activity .
Propriétés
Numéro CAS |
5449-00-3 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
Clé InChI |
IZPAJCSXPWFEPU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)




![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)

![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)


